N-Mesitylbenzenesulfonamide
Overview
Description
N-Mesitylbenzenesulfonamide is an organic compound with the molecular formula C15H17NO2S It is a derivative of benzenesulfonamide, where the sulfonamide group is attached to a mesityl group (1,3,5-trimethylphenyl)
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Mesitylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of mesitylamine with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Mesitylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated mesitylbenzenesulfonamide derivatives.
Scientific Research Applications
N-Mesitylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its ability to inhibit certain enzymes.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Mesitylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the cellular processes, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
- N-Butylbenzenesulfonamide
- N-Phenylbenzenesulfonamide
- N-Methylbenzenesulfonamide
Comparison: N-Mesitylbenzenesulfonamide is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications compared to its analogs.
Biological Activity
N-Mesitylbenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to a benzenesulfonamide moiety. The general formula can be represented as:
- Molecular Formula : C12H17NO2S
- Molecular Weight : 239.34 g/mol
The presence of the sulfonamide functional group is crucial for its biological activity, particularly in inhibiting various enzymes and microbial growth.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound and related compounds. The mechanism of action is primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the MIC values of this compound against various bacterial strains:
Bacterial Strain | MIC (mg/mL) |
---|---|
E. coli | 6.72 |
S. aureus | 6.63 |
P. aeruginosa | 6.67 |
S. typhi | 6.45 |
C. albicans | 6.63 |
A. niger | 6.28 |
These findings indicate that this compound exhibits potent antimicrobial activity comparable to traditional antibiotics, making it a candidate for further development as an antimicrobial agent .
Anti-Inflammatory Activity
In addition to its antimicrobial properties, this compound has shown significant anti-inflammatory effects in various models.
In Vivo Studies
A study assessing the anti-inflammatory effects of related sulfonamides demonstrated that compounds similar to this compound inhibited carrageenan-induced paw edema in rats by up to 94.69% at specific dosages . This suggests that the compound may be effective in reducing inflammation and pain associated with various inflammatory conditions.
Anticancer Potential
Emerging research indicates that sulfonamides may possess anticancer properties. The ability of this compound to inhibit certain tumor cell lines has been investigated.
Case Studies
A case study involving the evaluation of sulfonamides against cancer cell lines demonstrated that compounds with similar structures could induce apoptosis in malignant cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds like this compound act as competitive inhibitors for enzymes involved in critical metabolic pathways.
- Cellular Signaling : The compound may modulate signaling pathways associated with inflammation and cell proliferation, further contributing to its therapeutic potential.
Properties
IUPAC Name |
N-(2,4,6-trimethylphenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-11-9-12(2)15(13(3)10-11)16-19(17,18)14-7-5-4-6-8-14/h4-10,16H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCQDOWVNWILKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937629 | |
Record name | N-(2,4,6-Trimethylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16939-28-9 | |
Record name | MLS002694708 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2,4,6-Trimethylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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